molecular formula C8H10ClNO3S B8538800 (3-chlorophenyl) N,N-dimethylsulfamate

(3-chlorophenyl) N,N-dimethylsulfamate

Cat. No.: B8538800
M. Wt: 235.69 g/mol
InChI Key: DZKFZDVDLLBEIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3-chlorophenyl) N,N-dimethylsulfamate is an organic compound with a complex structure that includes a sulfamic acid group, a dimethyl group, and a 3-chlorophenyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-chlorophenyl) N,N-dimethylsulfamate typically involves the reaction of dimethylsulfamic acid with 3-chlorophenol in the presence of a suitable catalyst. The reaction conditions often include a controlled temperature and pH to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and cost-effectiveness. The use of advanced purification techniques, such as crystallization and chromatography, ensures the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

(3-chlorophenyl) N,N-dimethylsulfamate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of more complex compounds.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, leading to simpler compounds.

    Substitution: This reaction involves the replacement of one functional group with another, which can significantly alter the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction could produce simpler amines. Substitution reactions can result in a wide range of derivatives with different functional groups .

Scientific Research Applications

(3-chlorophenyl) N,N-dimethylsulfamate has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis to create various complex molecules.

    Biology: It can be used in biochemical assays to study enzyme activities and protein interactions.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which (3-chlorophenyl) N,N-dimethylsulfamate exerts its effects involves interactions with specific molecular targets and pathways. For example, it may act as an inhibitor or activator of certain enzymes, affecting biochemical processes at the molecular level. The exact pathways involved depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (3-chlorophenyl) N,N-dimethylsulfamate include other sulfamic acid esters and chlorophenyl derivatives. These compounds share some structural features but may differ in their chemical properties and applications .

Uniqueness

Its ability to undergo a wide range of chemical reactions and its versatility in scientific research make it a valuable compound in various fields .

Properties

Molecular Formula

C8H10ClNO3S

Molecular Weight

235.69 g/mol

IUPAC Name

(3-chlorophenyl) N,N-dimethylsulfamate

InChI

InChI=1S/C8H10ClNO3S/c1-10(2)14(11,12)13-8-5-3-4-7(9)6-8/h3-6H,1-2H3

InChI Key

DZKFZDVDLLBEIT-UHFFFAOYSA-N

Canonical SMILES

CN(C)S(=O)(=O)OC1=CC(=CC=C1)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 25.7 g (0.2 mole) of 3-chlorophenol and 34.9 g (0.24 mole) of dimethylsulfamoyl chloride (Aldrich) in 150 ml of toluene was stirred and heated at reflux for 16 h, cooled and treated with 300 ml of 15% sodium hydroxide solution. The layers were separated and the organic layer was washed with two 200 ml portions of 15% sodium hydroxide solution, 300 ml of water and dried (magnesium sulfate). The solvent was evaporated under reduced pressure and the brown viscous oil was purified by chromatography (4.5×90 in glass column, 530 g of silica gel, ethyl acetate-hexanes, 1:6). Fractions containing the desired product were combined and the solvents were evaporated under reduced pressure to yield 10.5 g (47%) of the title compound as a light yellow liquid.
Quantity
25.7 g
Type
reactant
Reaction Step One
Quantity
34.9 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
300 mL
Type
reactant
Reaction Step Two
Yield
47%

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